Daclatasvir Impurity 6
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Overview
Description
Scientific Research Applications
Quality by Design-driven Analytical Method
Daclatasvir Impurity 6 is used in the development of a Quality by Design-driven analytical method. This method is designed to detect the antiviral drug, Daclatasvir dihydrochloride, in the presence of its probable impurities . The critical quality attributes viz. resolution between impurity 6 and DCV and impurity 2 & 3 (Rs˃1.5), the shape of the peak of DCV which is decided by the Number of Theoretical Plates (NTP˃5000), and the retention time of Daclatasvir (t R 14-23 mins) were optimized using a two-level three-factor full factorial design .
Stability-Indicating Method
A stability-indicating ultraperformance liquid chromatographic method has been developed for the quantitative determination of degradation products and process-related impurities of daclatasvir in a pharmaceutical dosage form . Daclatasvir Impurity 6 is one of the impurities that this method can detect .
Degradation Study
Daclatasvir Impurity 6 is used in degradation studies of Daclatasvir. The drug is highly susceptible to acid, base hydrolysis, and oxidation degradation conditions . Daclatasvir Impurity 6 helps in understanding the degradation behavior of the drug .
Drug Quality Assurance
Impurities in drugs have a significant impact on their quality and are one of the substantial causes of drug recalls . Daclatasvir Impurity 6 is used in the quality assurance of the drug Daclatasvir .
Drug Development
Daclatasvir Impurity 6 plays a crucial role in the development of the drug Daclatasvir. It helps in understanding the behavior of the drug under various conditions .
Treatment of Hepatitis C
Daclatasvir, the drug in which Daclatasvir Impurity 6 is found, is used for the treatment of Hepatitis C . The presence of Daclatasvir Impurity 6 helps in understanding the efficacy and safety of the drug .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir Impurity 6 involves the conversion of starting material 1 to intermediate 2, which is then converted to the final product 3.", "Starting Materials": [ "Starting material 1: 2-bromo-4-chloro-3-methylpyridine", "Reagents and solvents: sodium hydride, dimethylformamide, ethyl chloroformate, triethylamine, and methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromo-4-chloro-3-methylpyridine with sodium hydride in dimethylformamide to form the corresponding anion", "Step 2: Reaction of the anion with ethyl chloroformate and triethylamine to form intermediate 2", "Step 3: Conversion of intermediate 2 to Daclatasvir Impurity 6 by treatment with methanol" ] } | |
CAS RN |
1009117-26-3 |
Product Name |
Daclatasvir Impurity 6 |
Molecular Formula |
C40H50N8O6 |
Molecular Weight |
738.88 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Daclatasvir SRRS Isomer; N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester |
Origin of Product |
United States |
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